

# Application Notes: Fluoresceinamine Maleic Acid Monoamide (FMAM) for Flow Cytometry

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## Compound of Interest

Compound Name: *Fluoresceinamine Maleic Acid Monoamide*

Cat. No.: *B030899*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Fluoresceinamine Maleic Acid Monoamide (FMAM)** is a thiol-reactive fluorescent dye designed for the sensitive detection and quantification of proteins and other molecules containing free sulfhydryl (-SH) groups. This reagent combines the bright green fluorescence of fluorescein with the highly specific thiol-reactivity of a maleimide group.[1][2][3] In flow cytometry, FMAM serves as a powerful tool for labeling cysteine residues on both cell surface and intracellular proteins, enabling a wide range of applications from measuring global protein thiol status to identifying specific protein populations.[4][5]

The maleimide moiety reacts covalently with sulfhydryl groups at a neutral pH (around 7.0-7.5) to form a stable thioether bond.[2][6][7] This specificity allows for targeted labeling, distinguishing it from amine-reactive dyes that label lysine residues.[2] The fluorescein component of the molecule provides a strong fluorescent signal with excitation and emission maxima around 494 nm and 519 nm, respectively, making it compatible with standard flow cytometer configurations, typically using a 488 nm blue laser.[5][8][9][10]

## Principle of Technology

The core of FMAM's utility lies in the specific and covalent reaction between its maleimide group and the sulfhydryl group of a cysteine residue on a protein. This reaction, a Michael

addition, results in a stable, fluorescently tagged protein. By analyzing the fluorescence intensity of labeled cells using flow cytometry, researchers can gain quantitative insights into the abundance and accessibility of thiol-containing proteins.

## Data Presentation

**Table 1: Physicochemical & Spectral Properties of FMAM**

Property	Value	Reference
Chemical Name	Fluoresceinamine Maleic Acid Monoamide	[1][11][12]
CAS Number	75900-74-2	[11][13]
Molecular Formula	C <sub>24</sub> H <sub>15</sub> NO <sub>8</sub>	[11][13]
Molecular Weight	445.38 g/mol	[11][13]
Excitation Max (Ex)	~494 nm	[5][9][10]
Emission Max (Em)	~519 nm	[5][10]
Extinction Coefficient (ε)	~83,000 cm <sup>-1</sup> M <sup>-1</sup> (at pH 9)	[3]
Recommended Laser	488 nm (Blue Laser)	
Standard Filter Set	FITC/GFP Channel (e.g., 530/30 BP)	
Reactive Group	Maleimide	[2][14]
Target Moiety	Sulfhydryl (-SH) on Cysteine	[2][15]

**Table 2: Example Data - Quantifying Cell Surface Thiols on Lymphocyte Subsets**

This table illustrates hypothetical data from an experiment comparing the levels of accessible cell surface thiols on different lymphocyte populations from healthy and diseased patient samples.

Cell Population (Human PBMCs)	Mean Fluorescence Intensity (MFI) - Healthy Control (n=5)	Mean Fluorescence Intensity (MFI) - Diseased State (n=5)	Fold Change (Diseased/Healthy)
Unstained Control	50 ± 10	55 ± 12	N/A
CD3+ T Cells	15,200 ± 1,800	9,800 ± 1,500	0.64
CD19+ B Cells	12,500 ± 1,600	11,900 ± 1,700	0.95
CD14+ Monocytes	25,600 ± 3,100	16,400 ± 2,500	0.64

Data are presented as Mean ± Standard Deviation.

## Experimental Protocols

### Protocol 1: Labeling of Cell Surface Thiols in Live Cells

This protocol is designed for labeling accessible sulfhydryl groups on the extracellular domains of membrane proteins on live cells in suspension.

Materials:

- Cells in suspension (e.g., PBMCs, cultured cell lines)
- FMAM reagent
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.2-7.4, degassed
- Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% Sodium Azide)
- Optional: N-ethylmaleimide (NEM) for negative control
- Optional: Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction

Procedure:

- Cell Preparation:
  - Harvest cells and wash twice with ice-cold, degassed PBS by centrifugation (300-400 x g, 5 minutes, 4°C).
  - Resuspend the cell pellet to a final concentration of  $1-5 \times 10^6$  cells/mL in ice-cold, degassed PBS.
- Reagent Preparation:
  - Allow the vial of FMAM to warm to room temperature before opening.
  - Prepare a 10 mM stock solution of FMAM in anhydrous DMSO. Vortex to dissolve completely. Prepare this solution fresh for each experiment.[\[16\]](#)
- Labeling Reaction:
  - Dilute the 10 mM FMAM stock solution in ice-cold, degassed PBS to the desired final labeling concentration. A starting concentration of 10-50  $\mu$ M is recommended, but this should be optimized for your specific cell type.
  - Add the diluted FMAM solution to the cell suspension.
  - Incubate for 30 minutes on ice or at 4°C, protected from light.[\[15\]](#) Gentle agitation every 10 minutes can improve labeling consistency.
- Controls:
  - Unstained Control: Cells incubated with PBS only.
  - Blocking Control: Pre-incubate cells with a 100-fold molar excess of a non-fluorescent maleimide, such as N-ethylmaleimide (NEM), for 15 minutes before adding FMAM. This will block available thiols and should result in a significantly lower signal.[\[4\]](#)
- Quenching and Washing:
  - Stop the reaction by adding an equal volume of ice-cold Flow Cytometry Staining Buffer. The excess thiols in the BSA will quench any remaining unreacted FMAM.

- Wash the cells three times with 1 mL of ice-cold Flow Cytometry Staining Buffer to remove unbound dye.
- Antibody Staining (Optional):
  - If co-staining with antibodies for cell surface markers, proceed with your standard antibody staining protocol after the FMAM labeling and washing steps.
- Flow Cytometry Analysis:
  - Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
  - Acquire events on a flow cytometer using a 488 nm laser for excitation and a standard FITC emission filter (e.g., 530/30 BP).

## Protocol 2: Labeling of Intracellular Thiols

This protocol requires cell fixation and permeabilization to allow FMAM to access intracellular proteins.

### Materials:

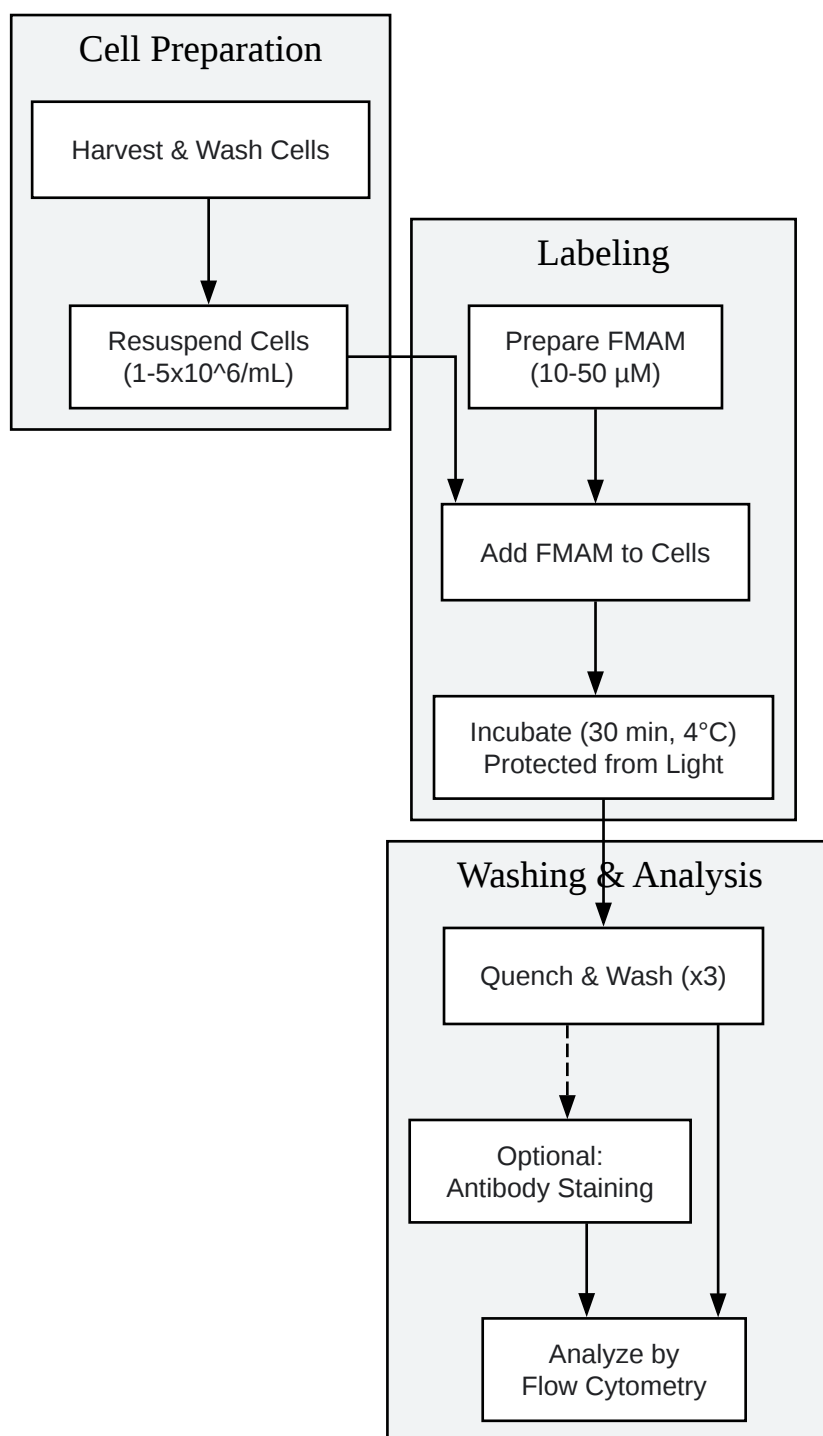
- All materials from Protocol 1.
- Fixation Buffer (e.g., 4% Paraformaldehyde in PBS).
- Permeabilization Buffer (e.g., 0.1% Triton X-100 or Saponin in PBS).

### Procedure:

- Cell Preparation:
  - Prepare cells as described in Protocol 1, Step 1.
- Fixation:
  - Add 1 mL of Fixation Buffer to the cell pellet and incubate for 15-20 minutes at room temperature.

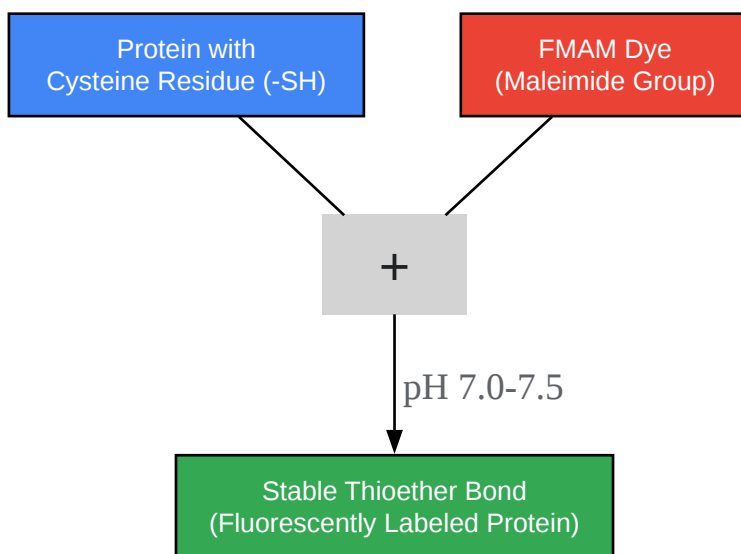
- Wash the cells twice with PBS.
- Permeabilization:
  - Resuspend the fixed cells in 1 mL of Permeabilization Buffer and incubate for 10-15 minutes at room temperature.
  - Wash the cells once with PBS.
- Labeling Reaction:
  - Resuspend the permeabilized cells in 1 mL of degassed PBS.
  - Proceed with the labeling reaction as described in Protocol 1, Steps 2 and 3. The incubation can be performed at room temperature for 30-60 minutes.
- Washing and Analysis:
  - Wash the cells three times with PBS containing 1% BSA.
  - Resuspend the final cell pellet in Flow Cytometry Staining Buffer and analyze as described in Protocol 1, Step 7.

## Visualizations



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Caption: Experimental workflow for cell surface thiol labeling with FMAM.



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Caption: Covalent conjugation of FMAM to a protein thiol group.



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Caption: Hypothetical pathway where oxidative stress alters cell surface thiols.

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